molecular formula C19H19NO2 B081853 1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol CAS No. 14717-63-6

1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol

Cat. No. B081853
CAS RN: 14717-63-6
M. Wt: 293.4 g/mol
InChI Key: FVARIOYYFNHHHX-UHFFFAOYSA-N
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Description

1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol, commonly known as DFP, is a chiral compound with a molecular formula of C20H21NO2. DFP is a versatile compound with a wide range of applications in scientific research.

Scientific Research Applications

DFP has been extensively used in scientific research due to its chiral nature and its ability to selectively bind to certain receptors. DFP has been used as a chiral derivatizing agent for the determination of enantiomeric purity of various compounds. It has also been used as a ligand in the synthesis of chiral catalysts for asymmetric synthesis. Additionally, DFP has been used as a probe to study the mechanism of action of certain enzymes and receptors.

Mechanism Of Action

DFP acts as a chiral ligand and selectively binds to certain receptors, leading to a variety of biochemical and physiological effects. DFP has been shown to bind to the α1-adrenergic receptor, the β-adrenergic receptor, and the dopamine receptor. The binding of DFP to these receptors can lead to the activation or inhibition of various signaling pathways and physiological responses.

Biochemical And Physiological Effects

The biochemical and physiological effects of DFP are dependent on the receptor it binds to. DFP has been shown to have a variety of effects, including the activation of the sympathetic nervous system, the inhibition of platelet aggregation, and the modulation of dopamine signaling. Additionally, DFP has been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

DFP is a versatile compound that can be used in a variety of lab experiments. Its chiral nature allows for the determination of enantiomeric purity, and its ability to selectively bind to certain receptors allows for the study of specific biochemical and physiological pathways. However, DFP also has limitations, including its potential toxicity and the need for careful handling due to its chiral nature.

Future Directions

There are several potential future directions for research involving DFP. One area of interest is the development of new chiral catalysts for asymmetric synthesis. Additionally, the use of DFP as a probe to study the mechanism of action of certain enzymes and receptors could lead to a better understanding of these pathways. Finally, the development of new derivatives of DFP with improved selectivity and reduced toxicity could lead to new therapeutic applications.

Synthesis Methods

DFP can be synthesized through a variety of methods, including the reduction of 1,1-diphenyl-3-(2-furyl)propanone with sodium borohydride, the reduction of 1,1-diphenyl-3-(2-furyl)propanone oxime with lithium aluminum hydride, and the reductive amination of 1,1-diphenyl-3-(2-furyl)propanone with ammonia and sodium borohydride.

properties

CAS RN

14717-63-6

Product Name

1,1-Diphenyl-3-(2-furyl)-3-amino-1-propanol

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

3-amino-3-(furan-2-yl)-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C19H19NO2/c20-17(18-12-7-13-22-18)14-19(21,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,17,21H,14,20H2

InChI Key

FVARIOYYFNHHHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CO2)N)(C3=CC=CC=C3)O

Origin of Product

United States

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